molecular formula C10H12F3NO B13513433 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B13513433
M. Wt: 219.20 g/mol
InChI Key: OMLGMOQFWKGAEJ-UHFFFAOYSA-N
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Description

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

    2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol: Similar structure but with different substitution patterns on the phenyl ring.

    1-[2-(trifluoromethyl)phenyl]propan-2-ol: Lacks the amino group, leading to different chemical properties and reactivity.

    3-amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol: Contains additional trifluoromethyl groups, affecting its chemical behavior.

Uniqueness: 1-Amino-2-(2-(trifluoromethyl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-amino-2-[2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-9(15,6-14)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3

InChI Key

OMLGMOQFWKGAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=CC=C1C(F)(F)F)O

Origin of Product

United States

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